Benzyl (6-aminohexyl)carbamate hydrochloride
Description
Benzyl (6-aminohexyl)carbamate hydrochloride (CAS: 78618-06-1) is a carbamate-protected amine derivative with the molecular formula C₁₄H₂₃ClN₂O₂ and a molecular weight of 286.80 g/mol . It is commonly used as a chemical building block in polyamine synthesis and pharmaceutical research due to its bifunctional aminohexyl chain and benzyl carbamate protecting group, which can be selectively deprotected under acidic or catalytic hydrogenation conditions . The compound is stored under inert atmospheres at room temperature and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Properties
IUPAC Name |
benzyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13;/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZGOGHNFZOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526423 | |
| Record name | Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78618-06-1 | |
| Record name | Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbobenzoxy-1,6-diaminohexane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-aminohexyl)carbamate hydrochloride typically involves the reaction of 1,6-hexanediamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: Benzyl (6-aminohexyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl (6-aminohexyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (6-aminohexyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking agent, forming covalent bonds with proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzyl (2-aminoethyl)methylcarbamate Hydrochloride
- CAS : 162576-01-4
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Key Differences: Shorter carbon chain (ethyl vs. hexyl) and a methyl group attached to the carbamate nitrogen. Reduced molecular weight (242.7 g/mol) compared to the hexyl analog. Potential differences in solubility and reactivity due to steric effects from the methyl group .
tert-Butyl (6-aminohexyl)carbamate Hydrochloride
- CAS : 65915-94-8
- Molecular Formula : C₁₁H₂₃ClN₂O₂
- Key Differences :
Benzyl (S)-(1,6-diamino-1-oxohexan-2-yl)carbamate Hydrochloride
- CAS : 112785-42-9
- Molecular Formula : C₁₄H₂₂ClN₃O₃
- Key Differences: Contains an additional oxo group and a stereocenter (S-configuration) on the hexyl chain.
Benzyl bis(2-chloroethyl)carbamate (2b-SM1)
- Molecular Formula: C₁₂H₁₄Cl₂NO₂
- Key Differences: Features two chloroethyl groups instead of an aminohexyl chain. Designed for Fe-catalyzed hydroxylamine reactions, highlighting its utility in synthetic chemistry rather than polyamine synthesis .
Physicochemical and Functional Comparisons
| Parameter | Benzyl (6-aminohexyl)carbamate HCl | Benzyl (2-aminoethyl)methylcarbamate HCl | tert-Butyl (6-aminohexyl)carbamate HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 286.80 | 242.7 | 258.8 |
| Protecting Group | Benzyl | Benzyl + Methyl | tert-Butyl |
| Deprotection Method | H₂/Pd-C or HCl | H₂/Pd-C | TFA or HCl |
| Hazard Profile | H315, H319, H335 | Not specified | Not specified |
| Applications | Polyamine synthesis, bioscience | Drug development intermediates | Stable intermediates for peptide synthesis |
Biological Activity
Benzyl (6-aminohexyl)carbamate hydrochloride, with the CAS number 78618-06-1, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a carbamate functional group, which is known to influence its pharmacological properties. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₃ClN₂O₂
- Molecular Weight : 286.80 g/mol
- CAS Number : 78618-06-1
- Purity : Specifications vary based on supplier but typically exceed 97%.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of enzyme inhibition and therapeutic potential against various diseases. Notably, it has been studied for its inhibitory effects on lysosomal acid lipase (LAL), an enzyme implicated in lipid metabolism disorders.
Enzyme Inhibition Studies
In vitro assays have demonstrated that this compound does not significantly inhibit LAL at concentrations up to 10 μM . However, its structural analogs, particularly those with variations in substituents at the C(3) and C(4) positions, have shown varying degrees of inhibition. The following table summarizes the findings related to different carbamates tested against LAL:
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| This compound | >10 | No significant inhibition observed |
| Thiadiazole carbamate derivatives | Varies | Potent inhibitors of LAL |
| Piperidine-substituted carbamates | <10 | Enhanced potency observed |
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its analogs can be attributed to their structural features. The presence of the carbamate group is crucial for interaction with the active site of enzymes like LAL. Research indicates that modifications in the alkyl chain length or substitution patterns can significantly alter biological activity:
- Piperidine Substituents : Compounds with piperidine at the C(3) position exhibited improved inhibition compared to those with benzyl or other groups .
- Chain Length Variations : The length of the aminoalkyl chain also impacts potency; longer chains generally enhance binding affinity.
Case Studies and Research Findings
- Lysosomal Acid Lipase Inhibition :
- Potential Therapeutic Applications :
- Toxicology and Safety Profile :
Q & A
Advanced Research Question
- Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to predict membrane permeability.
- Encapsulation Efficiency : Formulate nanoparticles (e.g., PLGA) and quantify drug loading via UV-Vis or LC-MS.
- In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., C) to rodents, with plasma/tissue samples analyzed for bioavailability and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
